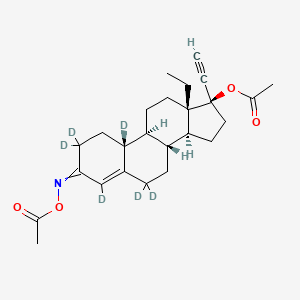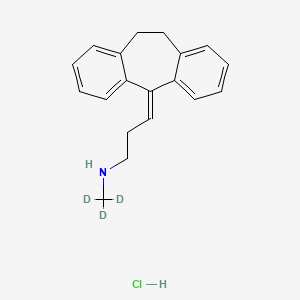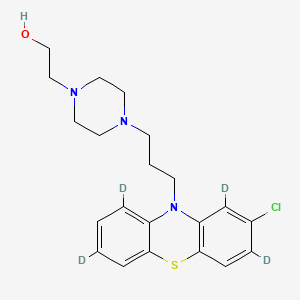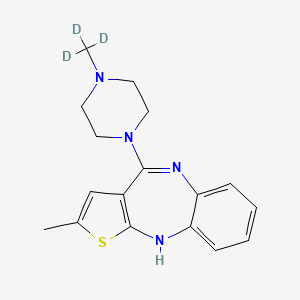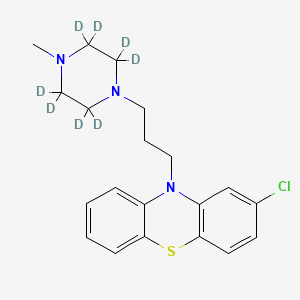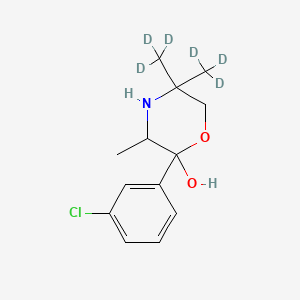
Bupropion morpholinol D6
描述
科学研究应用
代谢和药代动力学研究
- 文献报道,伯泰克通(Bupropion)代谢为几种主要代谢物,包括吗啡醇代谢物。一项研究调查了酒精性肝病患者中伯泰克通代谢物的代谢,注意到这些患者中吗啡醇代谢物的消除半衰期显著延长 (DeVane et al., 1990)。
与单胺转运体和尼古丁受体的相互作用
- 研究表明,伯泰克通的一个主要代谢物羟基伯泰克通影响单胺转运体和尼古丁乙酰胆碱受体(nAChR)亚型。这可能有助于伯泰克通的抗抑郁和戒烟特性 (Damaj et al., 2004)。
尼古丁乙酰胆碱受体的结合位点
- 伯泰克通作为nAChRs的非竞争性拮抗剂,研究确定了受体跨膜结构中的特定结合位点。这包括通道中部的高亲和力位点和αM1外细胞端附近的另一个位点 (Pandhare et al., 2012)。
调节GABAA受体功能
- 伯泰克通对GABAA α1β2γ2受体功能表现出复杂的调节作用,显示出与某些全身麻醉药相似的特性。这种与GABAA受体的相互作用尚未完全探索,但在理解伯泰克通的药理效应方面可能具有重要意义 (Thompson et al., 2015)。
对奖励预期和神经反应的影响
- 一项关于伯泰克通对非药物奖励刺激的神经反应,特别是在伏隆核中的研究,为其治疗具有奖励处理功能障碍患者的潜力提供了见解。这一方面在理解其在抑郁症和戒烟等疾病中的治疗有效性方面可能至关重要 (Ikeda et al., 2019)。
对5-羟色胺和去甲肾上腺素神经元活动的影响
- 研究表明,持续使用伯泰克通会改变大鼠脑中5-羟色胺和去甲肾上腺素神经元的活动,但不会影响多巴胺神经元。这对于理解其治疗抑郁症的作用机制可能至关重要 (Mansari et al., 2008)。
对甲基苯丙胺诱导的主观效应和渴求的影响
- 伯泰克通已被研究用于减少甲基苯丙胺诱导的主观效应和提示性渴求,表明其作为治疗甲基苯丙胺依赖的潜力 (Newton et al., 2006)。
治疗期间多巴胺转运体的占用率
- 对伯泰克通在临床治疗抑郁症患者期间对多巴胺转运体(DAT)的占用率的研究显示,其占用率较低,暗示其治疗作用中涉及其他机制 (Meyer et al., 2002)。
安全和危害
属性
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bupropion morpholinol D6 | |
CAS RN |
1216893-18-3 | |
| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)
